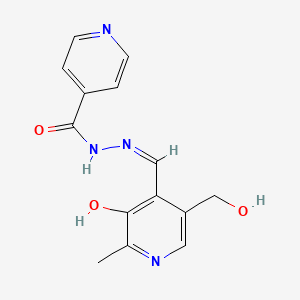
Pyridoxal isonicotinoyl hydrazone, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxal isonicotinoyl hydrazone is a synthetic compound derived from pyridoxine (vitamin B6) and isonicotinic acid hydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxal isonicotinoyl hydrazone is synthesized by reacting pyridoxal hydrochloride with isonicotinic acid hydrazide in an appropriate solvent such as ethanol. The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of pyridoxal isonicotinoyl hydrazone can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced hydrazone derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazone derivatives .
Scientific Research Applications
Pyridoxal isonicotinoyl hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It is studied for its role in iron metabolism and its potential to treat iron overload disorders.
Medicine: It has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: It is used in the development of new materials and as a chelating agent in various industrial processes .
Mechanism of Action
Pyridoxal isonicotinoyl hydrazone exerts its effects primarily through its iron-chelating properties. It binds to iron ions, forming stable complexes that prevent iron from participating in harmful oxidative reactions. This mechanism is particularly useful in treating iron overload disorders and reducing oxidative stress in cells .
Molecular Targets and Pathways:
Iron Metabolism: It targets iron ions and prevents their participation in redox reactions.
Oxidative Stress Pathways: By chelating iron, it reduces the formation of reactive oxygen species and protects cells from oxidative damage
Comparison with Similar Compounds
Pyridoxal isonicotinoyl hydrazone is unique due to its dual role as an iron chelator and antimicrobial agent. Similar compounds include:
Pyridoxal benzoyl hydrazone: Another hydrazone derivative with similar chelating properties.
Salicyloyl isonicotinoyl hydrazone: Known for its strong iron-chelating ability.
Salicylaldehyde benzoyl hydrazone: Used in coordination chemistry for forming metal complexes
These compounds share similar chelating properties but differ in their specific applications and efficacy in various biological and chemical contexts.
Properties
CAS No. |
83706-04-1 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-[(Z)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7- |
InChI Key |
BQYIXOPJPLGCRZ-IDUWFGFVSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N\NC(=O)C2=CC=NC=C2)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


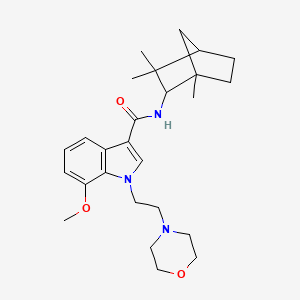
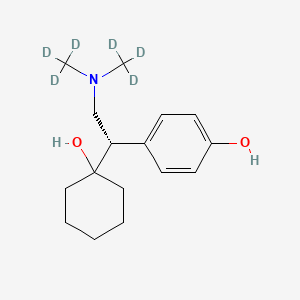
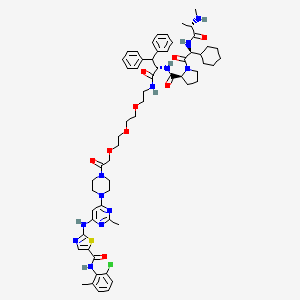
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
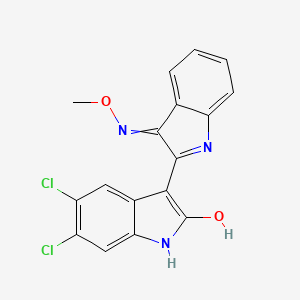
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
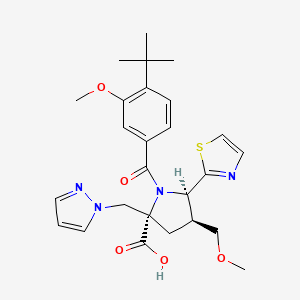
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)

![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
